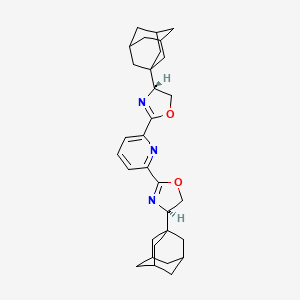
2,6-Bis((4R)-4-(adamantan-1-yl)-4,5-dihydrooxazol-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis((4R)-4-(adamantan-1-yl)-4,5-dihydrooxazol-2-yl)pyridine is a complex organic compound featuring a pyridine core substituted with two oxazoline rings, each bearing an adamantyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((4R)-4-(adamantan-1-yl)-4,5-dihydrooxazol-2-yl)pyridine typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized through the cyclization of amino alcohols with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of Adamantyl Groups: The adamantyl groups are introduced via nucleophilic substitution reactions, where adamantyl halides react with the oxazoline rings.
Coupling with Pyridine Core: The final step involves coupling the substituted oxazoline rings with a pyridine core, often using transition metal-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis((4R)-4-(adamantan-1-yl)-4,5-dihydrooxazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxazolone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazoline rings to amino alcohols.
Substitution: The adamantyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, sulfonates, and other electrophiles or nucleophiles under appropriate conditions.
Major Products
Oxidation: Oxazolone derivatives.
Reduction: Amino alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,6-Bis((4R)-4-(adamantan-1-yl)-4,5-dihydrooxazol-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its rigid and bulky adamantyl groups.
Mechanism of Action
The mechanism of action of 2,6-Bis((4R)-4-(adamantan-1-yl)-4,5-dihydrooxazol-2-yl)pyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions.
Pathways Involved: The formation of these complexes can facilitate various catalytic cycles, enhancing reaction rates and selectivity in processes such as hydrogenation, oxidation, and cross-coupling reactions.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis((4R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine: Similar structure but with tert-butyl groups instead of adamantyl groups.
2,6-Bis((4R)-4-(phenyl)-4,5-dihydrooxazol-2-yl)pyridine: Similar structure but with phenyl groups instead of adamantyl groups.
Uniqueness
2,6-Bis((4R)-4-(adamantan-1-yl)-4,5-dihydrooxazol-2-yl)pyridine is unique due to the presence of adamantyl groups, which provide increased steric bulk and rigidity. This can enhance the stability and selectivity of the compound in various applications, making it a valuable ligand in catalysis and a potential candidate for advanced material development.
Properties
Molecular Formula |
C31H39N3O2 |
|---|---|
Molecular Weight |
485.7 g/mol |
IUPAC Name |
(4R)-4-(1-adamantyl)-2-[6-[(4R)-4-(1-adamantyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C31H39N3O2/c1-2-24(28-33-26(16-35-28)30-10-18-4-19(11-30)6-20(5-18)12-30)32-25(3-1)29-34-27(17-36-29)31-13-21-7-22(14-31)9-23(8-21)15-31/h1-3,18-23,26-27H,4-17H2/t18?,19?,20?,21?,22?,23?,26-,27-,30?,31?/m0/s1 |
InChI Key |
QUDQWMFQCGZYJI-JSUCEUNZSA-N |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=NC(=CC=C2)C3=N[C@@H](CO3)C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4COC(=N4)C5=NC(=CC=C5)C6=NC(CO6)C78CC9CC(C7)CC(C9)C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Aminomethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12893341.png)
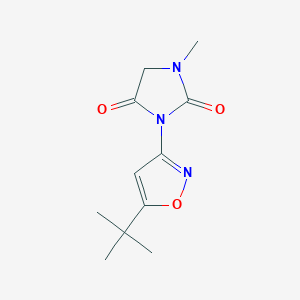
![4-[Bis(morpholin-4-yl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B12893353.png)
![Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate](/img/structure/B12893356.png)
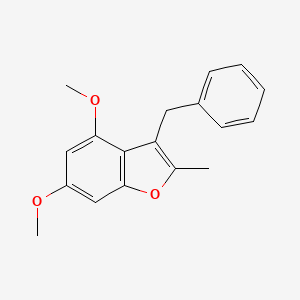
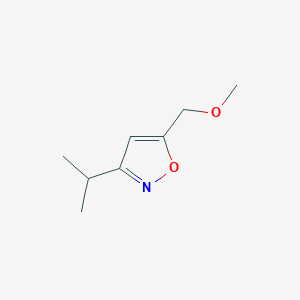
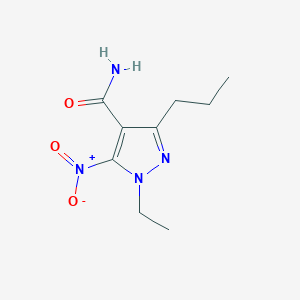
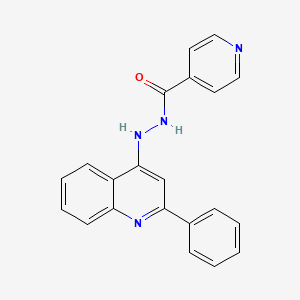
![{3,5-Dibromo-4-[(2,4-dichloroquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12893377.png)
![1,6-Diphenyl-1h-pyrrolo[1,2-a]imidazole](/img/structure/B12893394.png)

![Benzenebutanamide, N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12893402.png)
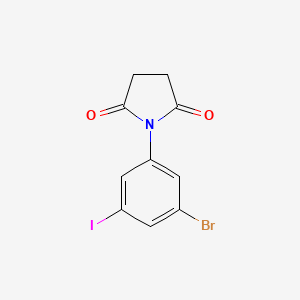
![Bis[2-(1,3-oxazolidin-3-yl)ethyl] hexanedioate](/img/structure/B12893412.png)
